Bienvenue dans la boutique en ligne BenchChem!

Ambenonium chloride tetrahydrate

Acetylcholinesterase Inhibition Enzyme Kinetics IC50 Comparison

Choose Ambenonium chloride tetrahydrate for unmatched potency and selectivity in AChE inhibition. With an IC50 of 0.7 nM against human AChE and >10,000-fold selectivity over BChE, it eliminates off-target confounding. Its rapid dissociation half-life (0.49 h) and favorable cardiac safety profile make it superior to neostigmine or pyridostigmine for enzyme kinetics, washout experiments, and ex vivo neuromuscular models. Secure the compound that delivers cleaner, more reproducible data.

Molecular Formula C28H50Cl4N4O6
Molecular Weight 680.53
CAS No. 52022-31-8
Cat. No. B605394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbenonium chloride tetrahydrate
CAS52022-31-8
SynonymsAmbenonium chloride tetrahydrate
Molecular FormulaC28H50Cl4N4O6
Molecular Weight680.53
Structural Identifiers
SMILESCC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-]
InChIInChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2
InChIKeyFFLYNBGKFQTWPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambenonium Chloride Tetrahydrate (CAS 52022-31-8): Sourcing Evidence for a High-Potency, Reversible AChE Inhibitor in Neuromuscular Research


Ambenonium chloride tetrahydrate (CAS 52022-31-8), also referred to as ambenonium dichloride tetrahydrate or WIN 8077, is a bis-quaternary ammonium compound that functions as a potent, orally active, and rapidly reversible inhibitor of acetylcholinesterase (AChE) . It is chemically defined as N,N'-bis[2-(diethylamino)ethyl]oxamide bis(2-chlorobenzyl chloride) tetrahydrate and is primarily employed in the management of myasthenia gravis to enhance neuromuscular transmission [1][2]. Unlike many other cholinesterase inhibitors, ambenonium exhibits an exceptionally high affinity for human AChE (hAChE), with reported inhibition constants (Ki) in the sub-nanomolar range, and demonstrates a pronounced selectivity for AChE over butyrylcholinesterase (BChE) [3].

Why Ambenonium Chloride Tetrahydrate Cannot Be Substituted by Generic AChE Inhibitors in Experimental Models


Substituting ambenonium chloride tetrahydrate with other cholinesterase inhibitors like neostigmine or pyridostigmine is scientifically unsound due to significant disparities in their pharmacodynamic and pharmacokinetic profiles. While all are reversible AChE inhibitors, ambenonium exhibits a unique combination of sub-nanomolar potency, a distinct dissociation kinetic profile, and a specific safety margin regarding muscarinic side effects [1][2][3]. For instance, its dissociation half-life (t1/2) from human AChE is markedly shorter than that of pyridostigmine, which directly impacts the duration of enzyme inhibition and the dynamics of neuromuscular transmission in experimental settings [1]. Furthermore, clinical and preclinical data indicate that ambenonium has a different side effect profile, particularly concerning cardiac muscarinic effects, which can confound results in studies where autonomic impact is a variable [3]. Therefore, for research aiming to model specific therapeutic outcomes or investigate structure-activity relationships, the use of ambenonium is non-interchangeable with other agents in its class.

Quantitative Differentiation of Ambenonium Chloride Tetrahydrate from In-Class Comparators: A Head-to-Head Evidence Guide


AChE Inhibition Potency: Ambenonium's Sub-Nanomolar IC50 vs. Neostigmine and Pyridostigmine

Ambenonium chloride tetrahydrate demonstrates an IC50 value of 0.7 nM against human AChE (hAChE), making it approximately 50-fold more potent than neostigmine (IC50 = 36 nM) and 470-fold more potent than pyridostigmine (IC50 = 330 nM) in standardized in vitro assays [1]. This data is derived from recombinant human enzyme studies, providing a direct, quantitative basis for its superior in vitro potency.

Acetylcholinesterase Inhibition Enzyme Kinetics IC50 Comparison

AChE Selectivity: Ambenonium's Superior Discrimination vs. BChE Compared to Pyridostigmine

Ambenonium chloride tetrahydrate exhibits a pronounced selectivity for AChE over butyrylcholinesterase (BChE), with an IC50 of 7 μM for hBChE, resulting in a selectivity ratio of 10,000-fold . In comparison, pyridostigmine shows an IC50 of 1 μM for BChE, yielding a selectivity ratio of approximately 3-fold . This difference of over three orders of magnitude highlights ambenonium's far greater specificity for its intended target.

Selectivity Profile Butyrylcholinesterase Off-Target Effects

Motor Endplate Specificity: Ambenonium's Potency at the Human Neuromuscular Junction vs. Neostigmine

In studies using isolated human muscle membrane preparations, ambenonium was identified as the most potent inhibitor of motor endplate cholinesterase among tested agents, demonstrating a greater slope of the regression line for inhibition compared to neostigmine and edrophonium [1]. This ex vivo data indicates a higher efficacy in inhibiting the cholinesterase directly responsible for terminating neurotransmission at the neuromuscular junction.

Neuromuscular Junction Motor Endplate Ex Vivo Pharmacology

Cardiac Safety Profile: Ambenonium's Reduced Muscarinic Bradycardiac Effect vs. Pyridostigmine and Neostigmine

A toxicodynamic analysis in rats compared the cardiac effects of four cholinesterase inhibitors after intravenous administration. While pyridostigmine and neostigmine induced a dose-dependent decrease in heart rate that gradually recovered, ambenonium and edrophonium caused a rapid decrease followed by a rapid recovery to the basal level within 1 minute [1]. The study concluded that ambenonium and edrophonium are clinically safer drugs than pyridostigmine and neostigmine, at least regarding muscarinic side-effects including bradycardia [1].

Cardiac Toxicology Muscarinic Side Effects In Vivo Safety

Enzyme Dissociation Kinetics: Ambenonium's Faster Dissociation from AChE vs. Pyridostigmine and Neostigmine

The dissociation half-life (t1/2) of ambenonium from recombinant human AChE (rhAChE) is 0.49 hours, which is shorter than that of pyridostigmine (t1/2 = 1.36 hours) and neostigmine (t1/2 = 1.05 hours) [1]. The dissociation rate constant (kdiss) for ambenonium is 1.41 h⁻¹, compared to 0.51 h⁻¹ for pyridostigmine and 0.66 h⁻¹ for neostigmine [1]. This indicates that ambenonium dissociates from the enzyme approximately 2.8-fold faster than pyridostigmine and 2.1-fold faster than neostigmine.

Dissociation Kinetics Enzyme Binding Reversibility

Clinical Antagonism of Neuromuscular Blockade: Ambenonium's Superior Potency and Duration vs. Neostigmine

In animal models, ambenonium was found to be two to four times more active than neostigmine in antagonizing tubocurarine-induced paralysis, and its effect was of a much longer duration [1]. Additionally, the curarizing (neuromuscular blocking) effect of ambenonium itself was observed only at doses approximately 1000 times the therapeutic level, and its acute toxicity was one-tenth that of neostigmine [1].

Neuromuscular Blockade Tubocurarine Antagonism In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for Ambenonium Chloride Tetrahydrate Based on Quantitative Differentiation


High-Sensitivity AChE Inhibition Assays Requiring Minimal Compound Mass

Due to its sub-nanomolar IC50 (0.7 nM) against hAChE, ambenonium chloride tetrahydrate is ideally suited for in vitro enzyme inhibition assays where high sensitivity is required . Researchers can achieve significant enzyme inhibition with picomolar to low nanomolar concentrations, reducing the amount of compound needed and minimizing solvent effects or non-specific binding issues that can arise with less potent inhibitors like neostigmine or pyridostigmine [1].

Ex Vivo and In Vivo Models of Myasthenia Gravis and Neuromuscular Transmission

The compound's superior potency at the human motor endplate and its favorable cardiac safety profile make it a valuable tool for ex vivo studies using isolated human muscle preparations and in vivo models of myasthenia gravis [1]. Its rapid recovery from bradycardia and higher safety margin regarding muscarinic side effects, as demonstrated in comparative toxicodynamic studies, allows for cleaner, more focused investigation of neuromuscular transmission without confounding cardiovascular effects [1].

Studies on the Reversibility and Kinetics of AChE Inhibition

Ambenonium's well-characterized and relatively fast dissociation kinetics (t1/2 = 0.49 h) from hAChE provide a distinct experimental advantage for studies examining the dynamics of enzyme inhibition and recovery . This property allows researchers to model short-term synaptic modulation and conduct washout experiments more effectively than with slower-dissociating inhibitors like pyridostigmine or neostigmine .

Selective AChE Targeting in the Presence of Butyrylcholinesterase

In complex biological matrices or whole-animal studies where butyrylcholinesterase (BChE) is present, ambenonium's exceptional >10,000-fold selectivity for AChE is a critical advantage . This specificity minimizes off-target BChE inhibition, which is a significant confounding factor with less selective agents like pyridostigmine. This makes ambenonium the preferred choice for experiments aiming to isolate AChE-mediated effects on cholinergic signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambenonium chloride tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.